Piperidine, 1-(1H-indol-3-ylacetyl)-
Description
Piperidine, 1-(1H-indol-3-ylacetyl)-, is a piperidine derivative featuring an indole-3-acetyl substituent. The piperidine ring, a six-membered amine heterocycle, is widely utilized in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The indole moiety, a bicyclic aromatic system, is prevalent in bioactive molecules (e.g., neurotransmitters, kinase inhibitors) due to its hydrogen-bonding capacity and π-π interactions. The acetyl linker in this compound may enhance metabolic stability compared to direct alkylation, as seen in other acylated piperidines.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-8-4-1-5-9-17)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11,16H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSQJBPYLEHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429419 | |
| Record name | Piperidine, 1-(1H-indol-3-ylacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7774-14-3 | |
| Record name | Piperidine, 1-(1H-indol-3-ylacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(1H-indol-3-ylacetyl)- typically involves the acylation of piperidine with an indole derivative. One common method is the reaction of piperidine with 1H-indole-3-acetic acid under appropriate conditions to form the desired product. The reaction may be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(1H-indol-3-ylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperidine or indole derivatives.
Scientific Research Applications
Chemistry: Piperidine, 1-(1H-indol-3-ylacetyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the interactions between piperidine and indole derivatives with various biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, Piperidine, 1-(1H-indol-3-ylacetyl)- can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance products.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1H-indol-3-ylacetyl)- involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Core
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)
- Structure : Piperidine with 1,3-benzodioxol-5-ylcarbonyl substituent.
- Biological Activity : Acts as an AMPA receptor agonist with anti-fatigue effects in mice. Compound 5b (a derivative) showed 65% prolongation of swimming time and high receptor affinity (IC₅₀ = 12 nM).
- Comparison : The benzodioxole group provides electron-rich aromaticity, enhancing receptor binding compared to the indolylacetyl group, which may prioritize hydrophobic interactions.
Piperidine, 1-[(6-Chloro-1H-indol-3-yl)acetyl]-4-(2-oxo-1-imidazolidinyl)-
- Structure: Chloro-substituted indolylacetyl with an imidazolidinone group at position 3.
- The imidazolidinone adds hydrogen-bonding capacity, which may influence solubility.
- Comparison : The chloro substituent differentiates it from the parent indolylacetyl compound, likely altering target selectivity and metabolic stability.
N-Acyl Piperidines in Soluble Epoxide Hydrolase (sEH) Inhibitors
- Structure : 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea core with N-acyl groups.
- Biological Activity : N-Acyl substitution (e.g., 4-trifluoromethoxyphenyl) improved potency (IC₅₀ < 1 nM) and metabolic stability.
- Comparison : The indolylacetyl group in the target compound may similarly enhance enzyme inhibition but with different electronic effects due to indole’s nitrogen atom.
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Piperidine Derivatives
Key Observations :
- Target Selectivity : Acylated piperidines (e.g., sEH inhibitors) show substituent-dependent potency, suggesting the indolylacetyl group may target enzymes or receptors with aromatic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
